11-(2-Methoxyethoxy)undecyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-Methoxyethoxy)undecyltrichlorosilane is an organochlorosilane compound with the molecular formula C14H29Cl3O2Si. It is primarily used as a chemical intermediate and is known for its unique physical and chemical properties . This compound is utilized in various fields of research and industry due to its ability to form self-assembled monolayers with hydrophilic tips .
Preparation Methods
The synthesis of 11-(2-Methoxyethoxy)undecyltrichlorosilane typically involves the reaction of undecyltrichlorosilane with 2-methoxyethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity .
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
11-(2-Methoxyethoxy)undecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with moisture, water, and protic solvents to form silanols and hydrochloric acid.
Condensation: Forms self-assembled monolayers on surfaces, which are useful for surface modification.
Substitution: Can undergo nucleophilic substitution reactions where the trichlorosilane group is replaced by other nucleophiles.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
11-(2-Methoxyethoxy)undecyltrichlorosilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-(2-Methoxyethoxy)undecyltrichlorosilane involves its ability to form covalent bonds with hydroxyl groups on surfaces, leading to the formation of self-assembled monolayers. These monolayers provide hydrophilic properties to the surfaces, enhancing their interaction with water and other polar substances . The molecular targets include hydroxyl groups on various substrates, and the pathways involved are primarily surface modification and functionalization .
Comparison with Similar Compounds
11-(2-Methoxyethoxy)undecyltrichlorosilane is unique due to its ability to form hydrophilic self-assembled monolayers. Similar compounds include:
11-(Triethoxysilyl)undecanoate: Used for hydrophobic surface modification.
2-[Methoxy(triethylenoxy)]-11-triethoxysilylundecanoate: Utilized for hydrophilic surface modification.
Compared to these compounds, this compound offers a balance of hydrophilic properties and reactivity, making it suitable for a broader range of applications .
Properties
IUPAC Name |
trichloro-[11-(2-methoxyethoxy)undecyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKTYWHVXBTJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl3O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.